

# Physicochemical Properties of Patulitrin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Patulitrin*

Cat. No.: *B192047*

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Patulitrin**, a flavonoid glycoside with known antioxidant and anti-inflammatory activities. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics, detailed experimental protocols, and insights into its mechanism of action through key signaling pathways.

## Core Physicochemical Data

The fundamental physicochemical properties of **Patulitrin** are summarized below. This data is crucial for understanding its behavior in various experimental and physiological systems.

Property	Value	Reference(s)
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>13</sub>	[1][2][3][4][5][6]
Molecular Weight	494.41 g/mol	[2][3][7]
Exact Mass	494.1060 g/mol	[2]
CAS Number	19833-25-1	[1][2][3][4][5]
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[1][6]
Synonyms	Patuletin 7-glucoside, Patuletin 7-O-glucoside, 6-Methoxyquercetin 7-glucoside	[1][6]
Appearance	Yellow crystalline substance or powder	[5][8]
Melting Point	250-252 °C; 253-263 °C (experimental, varies with source)	[8]
Boiling Point	Data not available (likely to decompose at high temperatures)	
Solubility	Soluble in Methanol, Ethanol, DMSO, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.	[4][5]

## Predicted and Computational Properties

The following table includes properties of **Patulitrin** predicted through in silico methods, which are valuable for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Property	Predicted Value	Reference(s)
Water Solubility	1.85 g/L	
logP (Octanol-Water)	0.59	
XLogP3-AA	0.3	[1][6]
pKa (Strongest Acidic)	8.14	
Hydrogen Bond Donors	8	[1][6]

## Experimental Protocols

This section details the methodologies for key experiments related to the isolation, characterization, and activity assessment of **Patulitrin**.

### Isolation and Purification of Patulitrin from Tagetes patula

This protocol describes a general procedure for the extraction and isolation of **Patulitrin** from French Marigold flowers, a common natural source.

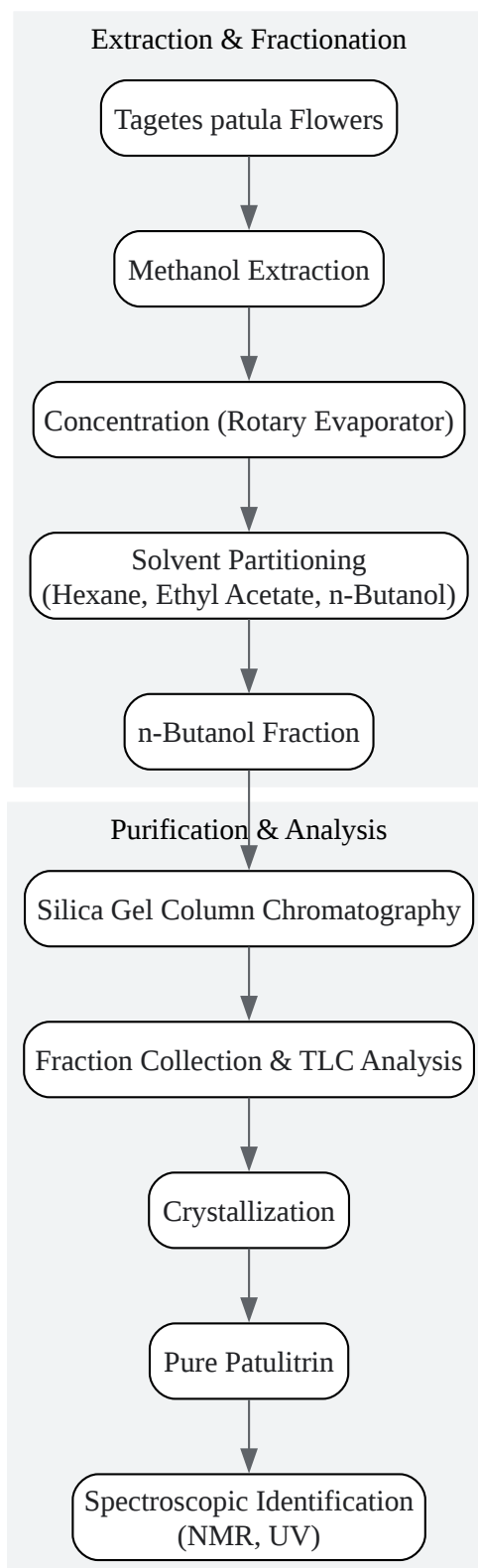
Objective: To isolate **Patulitrin** from the flowers of *Tagetes patula*.

Materials:

- Fresh or dried flowers of *Tagetes patula*
- Methanol (80%) or 70% Ethanol
- Solvents for fractionation: n-hexane, ethyl acetate, n-butanol
- Silica gel for column chromatography
- Elution solvents: Chloroform and Ethanol mixtures
- Rotary evaporator
- Chromatography column

#### Procedure:

- **Extraction:** Macerate 1 kg of fresh *Tagetes patula* flowers with 80% methanol (or 70% ethanol) under reflux. Concentrate the resulting alcoholic extract using a rotary evaporator to yield a thick residue.<sup>[5][8]</sup>
- **Fractionation:** Partition the concentrated extract successively with solvents of increasing polarity. First, partition with n-hexane to remove non-polar compounds. Subsequently, partition the aqueous layer with ethyl acetate and then n-butanol. **Patulitrin** will predominantly be in the n-butanol fraction.<sup>[5][9]</sup>
- **Column Chromatography:** Dry the concentrated n-butanol fraction onto silica gel. Prepare a chromatography column packed with silica gel in chloroform. Apply the sample-adsorbed silica gel to the top of the column.<sup>[8]</sup>
- **Elution:** Elute the column with a gradient of chloroform and ethanol mixtures, starting with 100% chloroform and gradually increasing the polarity by adding ethanol (e.g., 99:1, 98:2, 95:5, etc.).<sup>[8]</sup>
- **Fraction Collection & Analysis:** Collect the eluted fractions and monitor them using Thin-Layer Chromatography (TLC) to identify the fractions containing **Patulitrin**.
- **Crystallization:** Combine the pure fractions containing **Patulitrin** and concentrate them until crystallization occurs. Wash the resulting yellow crystals and dry them. The final product can be identified using spectroscopic methods (UV, NMR).<sup>[8]</sup>



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Caption: Workflow for the isolation and identification of **Patulitrin**.

## Determination of Melting Point

This protocol outlines a standard method for determining the melting point of a solid flavonoid compound using a capillary melting point apparatus.

Objective: To determine the melting point range of purified **Patulitrin**.

Materials:

- Purified **Patulitrin** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **Patulitrin** sample is completely dry. Grind a small amount of the crystals into a fine powder using a mortar and pestle.
- **Capillary Loading:** Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:** If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough range. For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.  
[10]
- **Observation:** Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- **Final Reading:** Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).[10]

- Purity Assessment: A sharp melting range (1-2°C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting point range.[\[10\]](#)

## Determination of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of antioxidant compounds like **Patulitrin**.

Objective: To quantify the free radical scavenging capacity of **Patulitrin**.

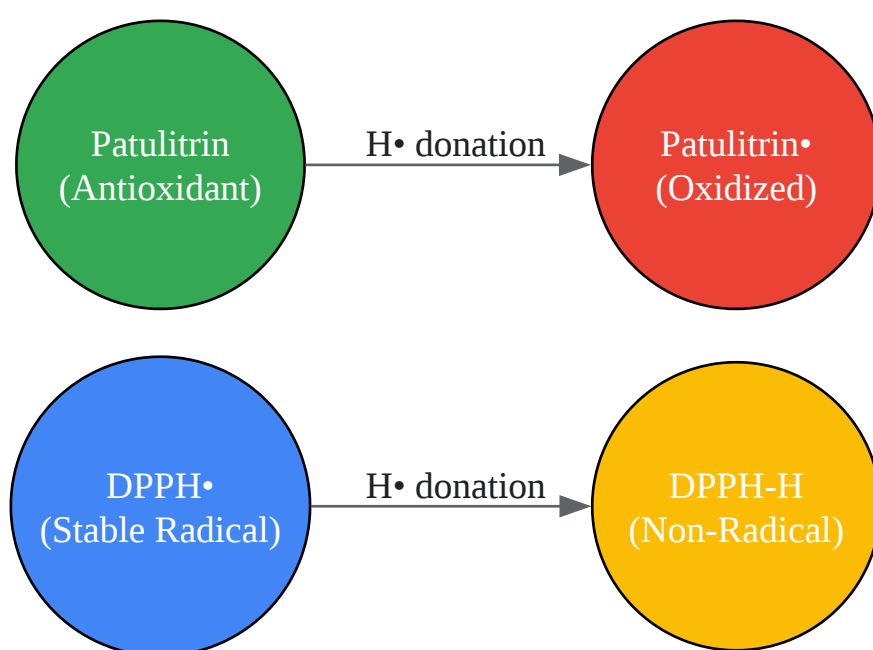
Materials:

- **Patulitrin** sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Spectrophotometer or microplate reader
- 96-well plate or cuvettes
- Positive control (e.g., Ascorbic acid, Quercetin)

Procedure:

- Solution Preparation:
  - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.[\[11\]](#)
  - Prepare a stock solution of **Patulitrin** in methanol at a known concentration. Create a series of dilutions from this stock solution.
- Reaction Setup:
  - In a 96-well plate, add a small volume (e.g., 20 µL) of each **Patulitrin** dilution to different wells.[\[11\]](#)

- Prepare a blank (methanol only) and a control (methanol + DPPH solution).
- Add a fixed volume of the DPPH solution (e.g., 180  $\mu$ L) to all wells containing the sample and the control.[11]
- Incubation: Mix the contents of the wells and incubate the plate at room temperature in the dark for 30 minutes.[3][5]
- Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.[12]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
  - Scavenging Activity (%) =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] * 100$
  - Where Abs\_control is the absorbance of the DPPH solution without the sample, and Abs\_sample is the absorbance of the DPPH solution with the **Patulitrin** sample.[3]
- IC<sub>50</sub> Determination: Plot the percentage of scavenging activity against the different concentrations of **Patulitrin**. The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph. A lower IC<sub>50</sub> value indicates higher antioxidant activity.[11]





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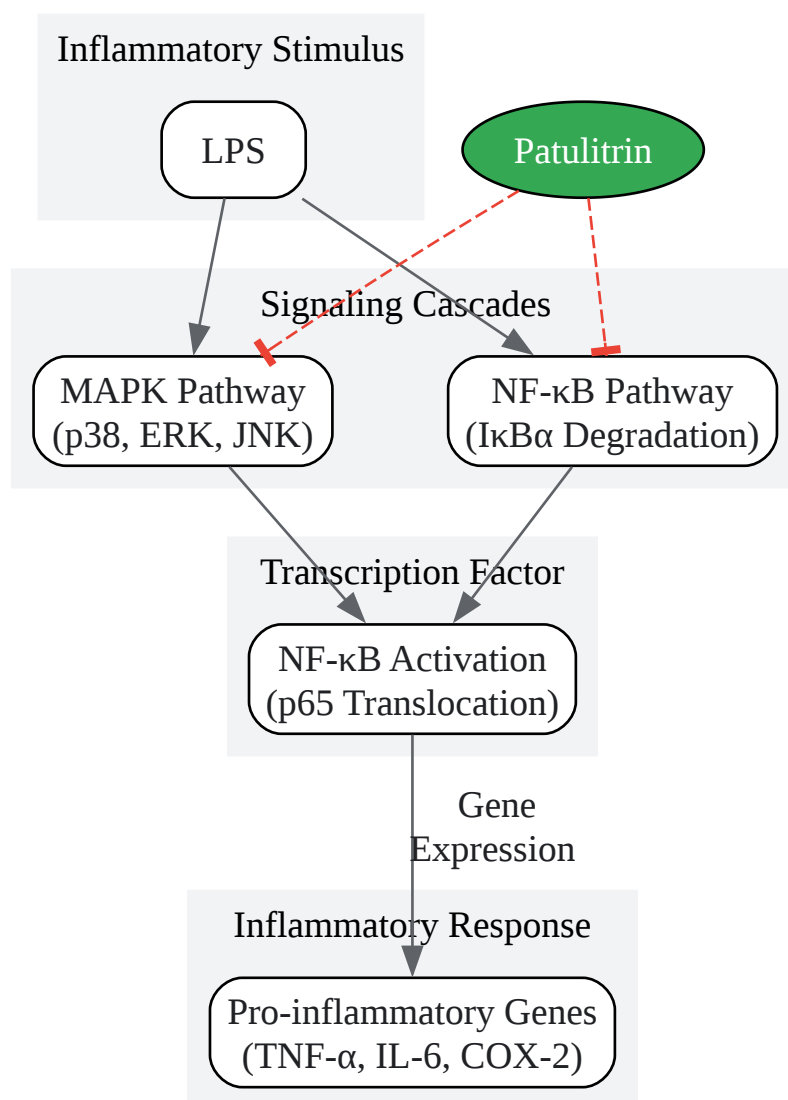
Caption: Mechanism of DPPH radical scavenging by **Patulitrin**.

## Signaling Pathways

**Patulitrin** exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

### Anti-Inflammatory Signaling Pathway

**Patulitrin** has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- $\kappa$ B) pathways. Inflammatory stimuli, like Lipopolysaccharide (LPS), typically activate these pathways, leading to the production of inflammatory mediators. **Patulitrin** intervenes by suppressing the phosphorylation events in the MAPK cascade and inhibiting the activation of NF- $\kappa$ B, thereby reducing the expression of pro-inflammatory genes like TNF- $\alpha$ , IL-6, and COX-2.<sup>[2][9][13][14]</sup>



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Caption: Proposed anti-inflammatory mechanism of **Patulitrin**.

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